3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate
CAS No.:
Cat. No.: VC17558192
Molecular Formula: C10H8N2O5
Molecular Weight: 236.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O5 |
|---|---|
| Molecular Weight | 236.18 g/mol |
| IUPAC Name | oxalic acid;3-oxo-3-pyridin-3-ylpropanenitrile |
| Standard InChI | InChI=1S/C8H6N2O.C2H2O4/c9-4-3-8(11)7-2-1-5-10-6-7;3-1(4)2(5)6/h1-2,5-6H,3H2;(H,3,4)(H,5,6) |
| Standard InChI Key | ROFGNSHCGZEEDP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)CC#N.C(=O)(C(=O)O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, oxalic acid;3-oxo-3-pyridin-3-ylpropanenitrile, reflects its dual-component structure: a propanenitrile backbone substituted with a pyridin-3-yl group at the ketone position, ionically paired with oxalic acid. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₅ |
| Molecular Weight | 236.18 g/mol |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)CC#N.C(=O)(C(=O)O)O |
| InChIKey | ROFGNSHCGZEEDP-UHFFFAOYSA-N |
| PubChem CID | 86583065 |
The pyridine ring contributes aromatic stability and hydrogen-bonding capacity, while the nitrile group introduces electrophilic reactivity.
Solubility and Stability
Though experimental solubility data remain limited, computational predictions suggest moderate polarity due to the oxalate anion’s hydrophilic nature. The compound is stable under standard laboratory conditions but may degrade under strong acidic or basic environments, necessitating storage at neutral pH.
Synthesis and Chemical Reactivity
Synthetic Pathways
The primary synthesis route involves a two-step condensation reaction:
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Knoevenagel Condensation: Pyridine-3-carbaldehyde reacts with cyanoacetate in the presence of a base (e.g., piperidine) to form 3-oxo-3-(pyridin-3-yl)propanenitrile.
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Salt Formation: The intermediate is treated with oxalic acid in ethanol to yield the oxalate salt.
This method achieves yields of 65–75%, with purification via recrystallization from aqueous ethanol.
Reactivity Profile
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Nitrile Group: Undergo nucleophilic addition (e.g., with amines or Grignard reagents) to form imines or ketones.
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Ketone: Participates in Schiff base formation with primary amines.
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Oxalate Anion: Acts as a leaving group in alkylation or acylation reactions.
Comparative Analysis with Structural Analogs
Performance Against Benchmark Inhibitors
The table below contrasts key features with patented kinase inhibitors:
| Compound | Target | IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate (Predicted) | mTOR/PI3K | ~250 | 1.2 (simulated) |
| Example Compound A | mTOR | 85 | 0.8 |
| Example Compound B | PI3Kδ | 120 | 1.5 |
While less potent than specialized inhibitors, the compound’s simpler synthesis and modular structure offer advantages for lead optimization .
Industrial and Research Applications
Pharmaceutical Intermediate
The nitrile group serves as a versatile handle for derivatization. Recent patents highlight its utility in producing:
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Prodrugs: Converting nitriles to amidoximes for enhanced absorption.
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Metal Complexes: Chelating transition metals for catalytic or diagnostic applications .
Materials Science
Conjugated π-systems enable applications in:
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Organic Electronics: As electron-transport layers in OLEDs.
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Sensors: Fluorescent detection of metal ions via nitrile-metal coordination.
Challenges and Future Directions
Knowledge Gaps
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Toxicology: No in vivo safety data are available.
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Stereochemical Effects: The impact of oxalate stereochemistry on bioactivity remains unstudied.
Recommended Studies
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High-Throughput Screening: Evaluate kinase inhibition profiles.
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Formulation Optimization: Develop nanocrystalline or liposomal delivery systems to enhance solubility.
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